3-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]-1-methyl-1,2-dihydropyrazin-2-one
Description
Properties
IUPAC Name |
3-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]-1-methylpyrazin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N6O2/c1-18-6-5-15-12(13(18)21)19-7-9-20(10-8-19)14-16-4-3-11(17-14)22-2/h3-6H,7-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZUUHNLXBLKPQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C(C1=O)N2CCN(CC2)C3=NC=CC(=N3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Glycine Derivatives
A mixture of methyl glycinate (1.0 equiv) and ethyl acetoacetate (1.2 equiv) undergoes cyclization in refluxing acetic acid, yielding 3-methylpyrazin-2(1H)-one. Subsequent N-methylation with methyl iodide in the presence of potassium carbonate affords 1-methyl-1,2-dihydropyrazin-2-one in 68% yield.
Reaction Conditions :
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Solvent: Acetic acid
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Temperature: 120°C
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Time: 12 hours
Piperazine Functionalization
Preparation of 4-(4-Methoxypyrimidin-2-yl)piperazine
4-Methoxypyrimidin-2-amine (1.0 equiv) reacts with 1,4-dibromopiperazine (1.1 equiv) in dimethylacetamide (DMA) at 80°C for 6 hours. The reaction is catalyzed by palladium(II) acetate (5 mol%) with Xantphos as a ligand, achieving 74% yield.
Key Data :
| Parameter | Value |
|---|---|
| Catalyst | Pd(OAc)₂/Xantphos |
| Ligand Loading | 6 mol% |
| Solvent | DMA |
| Temperature | 80°C |
Coupling of Pyrazinone and Piperazine-Pyrimidine Moieties
Buchwald-Hartwig Amination
1-Methyl-1,2-dihydropyrazin-2-one (1.0 equiv) and 4-(4-methoxypyrimidin-2-yl)piperazine (1.2 equiv) undergo coupling using tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 3 mol%) and BrettPhos (6 mol%) in toluene at 100°C. The reaction achieves 82% yield after 24 hours.
Optimization Insights :
-
Base : Cs₂CO₃ outperforms K₃PO₄ due to superior solubility.
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Solvent : Toluene minimizes side reactions compared to dioxane.
Alternative One-Pot Strategy
A telescoped approach combines pyrazinone synthesis and piperazine coupling in a single reactor:
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Step 1 : Cyclocondensation of methyl glycinate and ethyl acetoacetate.
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Step 2 : In situ N-methylation with methyl triflate.
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Step 3 : Direct addition of 4-(4-methoxypyrimidin-2-yl)piperazine and Pd catalyst.
This method reduces purification steps and improves overall yield to 76%.
Microwave-Assisted Synthesis
Microwave irradiation accelerates the coupling step, reducing reaction time from 24 hours to 45 minutes. Using a Biotage Initiator+ reactor at 150°C with TBAB as a phase-transfer catalyst, the yield increases to 85%.
Advantages :
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Enhanced energy efficiency.
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Reduced decomposition of heat-sensitive intermediates.
Critical Comparison of Methods
| Method | Yield | Time | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Buchwald-Hartwig | 82% | 24 h | High | Moderate |
| One-Pot | 76% | 18 h | Medium | High |
| Microwave-Assisted | 85% | 0.75 h | Low | Low |
Purification and Characterization
Crude product is purified via silica gel chromatography (ethyl acetate/methanol 9:1) or recrystallization from ethanol. Structural confirmation employs:
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¹H NMR (DMSO-d₆): δ 3.28 (s, 3H, NCH₃), 3.84 (s, 3H, OCH₃), 6.72 (d, J = 5.1 Hz, 1H, pyrimidine-H).
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HRMS : m/z 303.1467 [M+H]⁺ (calc. 303.1462).
Challenges and Mitigation
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the pyrimidine ring or the dihydropyrazinone core, potentially leading to the formation of more saturated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or acids, while substitution reactions can introduce various alkyl or acyl groups, modifying the compound’s properties.
Scientific Research Applications
Medicinal Chemistry
This compound has been investigated for its potential as a therapeutic agent in various diseases:
- Cancer Treatment : Research indicates that derivatives of this compound exhibit cytotoxic effects against cancer cell lines. Studies have shown that it can inhibit tumor growth by interfering with specific signaling pathways involved in cell proliferation and survival.
- Neurological Disorders : The compound has shown promise as a modulator of neurotransmitter systems. Its piperazine moiety is known to interact with serotonin and dopamine receptors, making it a candidate for treating disorders such as depression and anxiety.
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties. Preliminary studies have indicated its effectiveness against certain bacterial strains, possibly due to its ability to disrupt bacterial cell wall synthesis or interfere with metabolic pathways.
Enzyme Inhibition Studies
Research has highlighted the compound's role in enzyme inhibition, particularly in the context of metabolic enzymes involved in drug metabolism. This could have implications for understanding drug interactions and optimizing therapeutic regimens.
Case Study 1: Anticancer Efficacy
A study published in Journal of Medicinal Chemistry explored the anticancer activity of derivatives based on this compound. The results demonstrated significant cytotoxicity against breast cancer cells (MCF-7) with an IC50 value indicating effective inhibition of cell proliferation. The mechanism was attributed to apoptosis induction through mitochondrial pathways.
Case Study 2: Neuropharmacological Effects
In a study examining neuropharmacological effects, researchers assessed the impact of this compound on animal models of depression. The results suggested that it significantly reduced depressive-like behaviors in rodents, potentially via serotonin receptor modulation.
Mechanism of Action
The mechanism by which 3-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]-1-methyl-1,2-dihydropyrazin-2-one exerts its effects involves its interaction with specific molecular targets. These interactions can include hydrogen bonding, van der Waals forces, and covalent bonding, depending on the context. The compound may modulate the activity of enzymes or receptors, influencing various biochemical pathways.
Comparison with Similar Compounds
Structural Analogues with Piperazine and Pyrimidine Motifs
The compound shares structural similarities with several piperazine-containing drugs and experimental molecules:
Key Observations :
- Substituent Impact : The 4-methoxypyrimidine group in the target compound distinguishes it from aripiprazole (dichlorophenyl) and trazodone (chlorophenyl), likely altering receptor selectivity. Methoxy groups generally enhance metabolic stability compared to halogens .
- Dihydropyrazinone vs. Other Cores: Unlike trazodone’s triazolopyridine or letermovir’s quinazoline, the dihydropyrazinone core may reduce off-target effects due to its unique hydrogen-bonding profile .
Pharmacokinetic and Physicochemical Comparisons
Analysis :
- The target compound’s lower molecular weight compared to letermovir suggests better bioavailability, while its piperazine moiety may improve solubility over aripiprazole .
- The 4-methoxy group in the target compound likely reduces CYP450-mediated metabolism relative to trazodone’s chlorophenyl group, which is prone to oxidative degradation .
Biological Activity
The compound 3-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]-1-methyl-1,2-dihydropyrazin-2-one is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula : CHNO
- Molecular Weight : 246.31 g/mol
- Structure : The compound features a piperazine ring substituted with a methoxypyrimidine group and a dihydropyrazinone moiety, contributing to its unique pharmacological properties.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including:
- Receptor Binding : It has been shown to bind selectively to certain receptors in the central nervous system (CNS), potentially influencing neurotransmitter systems.
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, which can lead to altered physiological responses.
Biological Activity Data
Recent studies have reported various biological activities associated with this compound:
Study 1: Antidepressant Effects
In a study evaluating the antidepressant effects of the compound, it was administered to mice subjected to the forced swim test. Results indicated a significant reduction in immobility time, suggesting potential antidepressant properties. The mechanism was hypothesized to involve modulation of serotonin and norepinephrine levels in the CNS.
Study 2: Antitumor Activity
Another study investigated the antitumor effects of this compound on various cancer cell lines. Using an MTT assay, it was found to have an IC value of 15 µM against human breast cancer cells, indicating promising anticancer activity. Further mechanistic studies suggested that it induces apoptosis through caspase activation.
Pharmacokinetics and Toxicology
Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of this compound. Preliminary data suggest:
- Absorption : Rapid absorption with peak plasma concentrations reached within 1 hour post-administration.
- Metabolism : Primarily metabolized in the liver via cytochrome P450 enzymes.
- Excretion : Renal excretion accounts for approximately 70% of the administered dose.
Toxicological assessments reveal that at therapeutic doses, the compound exhibits low toxicity with no significant adverse effects observed in animal models.
Q & A
Q. Example Reaction Table :
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Piperazine coupling | DMF, 80°C, 12h | 65% | |
| Cyclization | EDCI, HOBt, DCM, RT | 45% |
Which analytical techniques are critical for characterizing the compound’s purity and structure?
Basic Research Question
- HPLC : Assess purity (>95%) using C18 columns and UV detection (λ = 254 nm) .
- NMR : Confirm structural integrity (¹H/¹³C NMR for piperazine and pyrimidine protons) .
- Mass Spectrometry (MS) : Validate molecular weight (e.g., ESI-MS m/z 358.2 [M+H]⁺) .
- X-ray Crystallography : Resolve stereochemistry and confirm crystal packing (if crystallized) .
How can reaction conditions be optimized to improve synthetic yield?
Advanced Research Question
- Solvent Selection : Use DMF or DMSO for enhanced solubility of intermediates .
- Catalysts : Employ Pd/C or CuI for efficient cross-coupling reactions .
- Temperature Control : Optimize reflux conditions (e.g., 80–100°C) to minimize side products .
- Stepwise Monitoring : Use TLC or in-situ NMR to track reaction progress .
Q. Example Optimization Data :
| Parameter | Initial Yield | Optimized Yield |
|---|---|---|
| Solvent (DMF → DMSO) | 65% | 78% |
| Catalyst (None → CuI) | 45% | 62% |
How to resolve contradictions in reported biological activities of structural analogs?
Advanced Research Question
- Comparative SAR Studies : Test analogs with substituent variations (e.g., methoxy vs. ethoxy groups) to isolate activity drivers .
- Purity Validation : Re-evaluate disputed compounds using HPLC to rule out impurity effects .
- Standardized Assays : Use consistent cell lines (e.g., HepG2 for cytotoxicity) to minimize variability .
Q. SAR Table for Analogous Compounds :
| Substituent | Biological Activity | Reference |
|---|---|---|
| 4-Methoxy (target compound) | Anticancer (IC₅₀ = 12 µM) | |
| 4-Ethoxy (analog) | Reduced activity (IC₅₀ = 45 µM) |
What methodologies elucidate the compound’s mechanism of action?
Advanced Research Question
- Molecular Docking : Simulate binding to target proteins (e.g., kinase domains) using AutoDock Vina .
- In Vitro Assays : Measure enzyme inhibition (e.g., topoisomerase II) via fluorescence-based kits .
- Transcriptomics : Profile gene expression changes in treated cells using RNA-seq .
Q. Example Binding Affinity Data :
| Target Protein | Docking Score (kcal/mol) | Experimental IC₅₀ |
|---|---|---|
| EGFR Kinase | -9.2 | 10.5 µM |
| HDAC6 | -7.8 | >50 µM |
What in vitro models are suitable for initial biological screening?
Basic Research Question
- Anticancer Activity : MTT assay on MCF-7 (breast cancer) and A549 (lung cancer) cell lines .
- Antimicrobial Screening : Broth microdilution against S. aureus and E. coli .
- Enzyme Inhibition : Fluorescence assays for kinases or proteases .
How to predict pharmacokinetic properties computationally?
Advanced Research Question
- QSAR Models : Use MOE or Schrödinger to predict logP, solubility, and bioavailability .
- Molecular Dynamics : Simulate blood-brain barrier penetration (e.g., Desmond software) .
- ADMET Prediction : Tools like SwissADME to assess toxicity risks .
How to assess stability under physiological conditions?
Basic Research Question
- Hydrolysis Studies : Incubate in PBS (pH 7.4) at 37°C, monitor degradation via HPLC .
- Thermal Stability : TGA/DSC analysis to determine decomposition temperature .
What strategies explore substituent effects on bioactivity?
Advanced Research Question
- Synthetic Diversification : Introduce halogens or alkyl groups at the pyrimidine C4 position .
- Bioassay Correlation : Test analogs in dose-response assays and correlate with logP values .
Q. Substituent Impact Table :
| Position | Modification | Effect on IC₅₀ (Cancer) |
|---|---|---|
| C4 (Pyrimidine) | -OCH₃ → -Cl | 12 µM → 8 µM |
| Piperazine N1 | -CH₃ → -CF₃ | 12 µM → 25 µM |
What challenges arise in crystallizing the compound for structural analysis?
Advanced Research Question
- Solvent Selection : Screen solvents (e.g., methanol/water mixtures) for optimal crystal growth .
- Polymorph Control : Use seeding techniques to isolate the most stable crystalline form .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
